molecular formula C12H17FN2O2 B6156452 tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate CAS No. 1057651-79-2

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate

Cat. No. B6156452
CAS RN: 1057651-79-2
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate (TBAMFPC) is an organic compound that has been used in various scientific research applications. TBAMFPC is a derivative of the carbamate family and is composed of a tert-butyl group, an aminomethyl group, and a fluorophenyl group. TBAMFPC has been studied extensively due to its versatile applications in the laboratory and its ability to form stable complexes with a variety of metals.

Mechanism of Action

Tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate functions as a chelating agent by forming strong complexes with metal ions. The tert-butyl group on tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate acts as a chelating group, while the aminomethyl and fluorophenyl groups act as binding sites for the metal ion. The chelation process is reversible and can be used to study the binding of metal ions to proteins or to study the structure of proteins.
Biochemical and Physiological Effects
tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has been studied extensively for its biochemical and physiological effects. It has been shown to bind to metal ions and to form stable complexes with a variety of metals. tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has also been studied for its ability to inhibit enzymes and to bind to proteins. In addition, tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has been found to have antioxidant properties and to reduce inflammation.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate is also highly soluble in a variety of solvents, making it easy to use in laboratory experiments. However, tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate is not as effective as some other chelating agents, and it is not as effective at binding to proteins as some other compounds.

Future Directions

There are a number of potential future directions for tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate research. One potential direction is to further study the biochemical and physiological effects of tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate. Further research could also focus on the development of new synthesis methods for tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate or the development of new applications for tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate in the laboratory. Additionally, research could be conducted to explore the potential of tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate as a therapeutic agent or to study the structure of proteins bound to tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate. Finally, research could be conducted to explore the potential of tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate as a catalyst or as a complexing agent.

Synthesis Methods

The synthesis of tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate involves a multi-step process. The first step involves the formation of a tert-butyl carbamate starting material, which is then reacted with a fluorobenzene derivative in the presence of a base. The resulting product is then purified and isolated. This process can be completed in a few hours and yields a product with a purity of over 99%.

Scientific Research Applications

Tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has been used in a variety of scientific research applications. It has been used as a chelating agent for the study of metal ions, as a ligand for the study of enzyme inhibition, and as a complexing agent for the study of coordination chemistry. tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate has also been used to study the binding of metal ions to proteins and to study the structure of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with formaldehyde and ammonium chloride in the presence of a reducing agent to form tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "formaldehyde", "ammonium chloride", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(4-fluorophenyl)carbamate in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

1057651-79-2

Product Name

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate

Molecular Formula

C12H17FN2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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